molecular formula C14H10BrClN2O3S B1659396 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide CAS No. 648409-32-9

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide

Cat. No.: B1659396
CAS No.: 648409-32-9
M. Wt: 401.7 g/mol
InChI Key: QHZZGYVKNPYWEQ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide is an organic compound that features a bromine atom, a chloro-nitrophenyl group, and a sulfanylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromoaniline with 4-chloro-2-nitrobenzenethiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.

    Oxidation: Formation of sulfone derivatives from the oxidation of the sulfanyl group.

Scientific Research Applications

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but lacks the nitrophenyl and sulfanyl groups.

    4-Bromo-2-nitroaniline: Contains a nitro group but lacks the acetamide and sulfanyl groups.

    2-Bromo-4-chloro-1-nitrobenzene: Similar aromatic structure but lacks the acetamide and sulfanyl groups.

Uniqueness

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3S/c15-8-14(19)17-10-3-1-2-4-12(10)22-13-6-5-9(16)7-11(13)18(20)21/h1-7H,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZZGYVKNPYWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CBr)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380501
Record name 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-32-9
Record name 2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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